Phe-Met-Arg-Phe, amide acetate is classified as a neuropeptide and is derived from the molluscan cardioexcitatory neuropeptide family. It has been extensively studied for its effects on neuronal excitability and neurotransmitter release. The compound is often utilized in research related to neurophysiology and pharmacology due to its potent biological activities.
The synthesis of Phe-Met-Arg-Phe, amide acetate typically employs solid-phase peptide synthesis (SPPS), a technique that allows for the sequential addition of amino acids to form peptides. This method involves the following steps:
The synthesis process may also involve protective groups for side chains of amino acids to prevent unwanted reactions during coupling. For example, the phenolic group of tyrosine can be protected using o-bromo-carbobenzoxy groups during synthesis .
Phe-Met-Arg-Phe, amide acetate has a complex molecular structure characterized by its sequence of amino acids:
The three-dimensional conformation of this peptide plays a critical role in its interaction with biological targets such as potassium channels.
Phe-Met-Arg-Phe, amide acetate participates in several biochemical reactions:
These reactions highlight its potential as a modulator in neurophysiological processes.
The mechanism of action for Phe-Met-Arg-Phe, amide acetate involves:
Data from studies indicate that Phe-Met-Arg-Phe can significantly elevate plasma growth hormone levels shortly after administration.
Phe-Met-Arg-Phe, amide acetate has several applications in scientific research:
Phe-Met-Arg-Phe, amide acetate (FMRFa acetate) potently modulates potassium currents in invertebrate neurons, particularly in the peptidergic caudodorsal neurons (CDCs) of Lymnaea stagnalis. Research demonstrates that FMRFa acetate dose-dependently activates a novel voltage-dependent K⁺ current (Iₖ-F) with an ED₅₀ of 23 nM [1] [9]. This current exhibits unique biophysical properties:
The signal transduction pathway involves G-protein activation and the lipoxygenase-derived arachidonic acid (AA) cascade. Intracellular GTPγS enhances the response, while phospholipase A₂ inhibitors (e.g., 4-bromophenacylbromide) and lipoxygenase inhibitors (e.g., nordihydroguaiaretic acid) abolish Iₖ-F activation. Bath-applied AA mimics and occludes FMRFa responses, confirming AA metabolites as essential second messengers [6] [9].
Table 1: Key Electrophysiological Properties of FMRFa-Activated K⁺ Current (Iₖ-F)
Property | Value/Condition | Experimental Model |
---|---|---|
ED₅₀ | 23 nM | Lymnaea stagnalis CDCs |
Maximal current | -60 mV (inward current) | [K⁺]ₒ = 57 mM |
Voltage sensitivity | e-fold/14 mV | Symmetric K⁺ conditions |
Activation time constant | 13 ms (at -30 mV) | After priming at -120 mV |
Key blockers | TEA, 4-AP, Ba²⁺ | Applied extracellularly |
Critical inhibitors | 4-bromophenacylbromide, nordihydroguaiaretic acid | Phospholipase A₂/Lipoxygenase blockers |
FMRFa acetate directly gates excitatory Na⁺ channels (FaNaCs) in gastropods, acting as a ligand for ionotropic receptors in the degenerin/epithelial sodium channel (DEG/ENaC) superfamily. Cryo-EM studies of Malacoceros fuliginosus FaNaC1 reveal a trimeric architecture with each subunit comprising two transmembrane helices (TM1, TM2) and a large extracellular domain organized into palm, thumb, finger, and knuckle subdomains [5]. Key mechanisms include:
FaNaCs assemble as tetramers in native tissues, as confirmed by cross-linking studies in Helix aspersa. Subunits (82 kDa glycosylated form) form covalent multimers with stoichiometry consistent with a four-subunit channel complex [10].
Table 2: Structural and Functional Determinants of FaNaC Activation by FMRFa
Feature | Structural Element | Functional Role |
---|---|---|
FMRFa-binding site | Pocket at subunit interface | Formed by α1-α3a, β6-β7 loop, adjacent α6 |
Critical residues | F97, V122, A126, F129, P240 (FaNaC1) | Hydrophobic interactions with Phe⁴ of FMRFa |
Polar contacts | D101, E235 | Coordination of Arg³ of FMRFa |
EC₅₀ (FMRFa) | 1 µM (Helix aspersa) | Measured via ²²Na⁺ uptake |
Neuropeptide selectivity | Species-specific (e.g., Octopus: FMKFamide > FLRFamide) | Reflects sequence variation in binding pocket |
FMRFa acetate regulates synaptic efficacy and endocrine functions through ionotropic and metabotropic pathways:
The peptide’s ability to concurrently activate K⁺ currents (hyperpolarizing) and Na⁺ currents (depolarizing) enables precise spatiotemporal control of neuronal networks. In Lymnaea CDCs, FMRFa-mediated Iₖ-F hyperpolarization suppresses spontaneous firing, inhibiting egg-laying hormone release. This exemplifies how neuropeptides fine-tune plasticity through convergent signaling on ion channels [6] [9].
Table 3: Physiological Roles of FMRFa in Neuroendocrine and Synaptic Regulation
System | Effect of FMRFa Acetate | Mechanism |
---|---|---|
Pancreatic islets | ↓ Insulin release (p<0.005) | Inhibition of voltage-gated Ca²⁺ channels |
↓ Somatostatin release (p<0.01) | Gᵢ-coupled receptor signaling | |
Mammalian hypothalamus | ↑ Growth hormone secretion | 200–800 ng injections (313–1,255 pM) |
Aplysia sensory neurons | Activation of S-K⁺ current | Arachidonic acid/lipoxygenase pathway |
Synaptic plasticity | Counteracts serotonin-induced cAMP/PKA | Protein phosphatase-1 activation |
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4